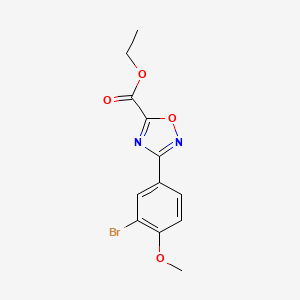

Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-bromo-4-methoxyphenyl group at position 3 and an ethyl ester at position 3.

Properties

Molecular Formula |

C12H11BrN2O4 |

|---|---|

Molecular Weight |

327.13 g/mol |

IUPAC Name |

ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate |

InChI |

InChI=1S/C12H11BrN2O4/c1-3-18-12(16)11-14-10(15-19-11)7-4-5-9(17-2)8(13)6-7/h4-6H,3H2,1-2H3 |

InChI Key |

KZAOGYRLPOYDIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 3-(3-bromo-4-methoxyphenyl)hydrazonoacetate with a nitrile oxide intermediate. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo substituent on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups and influence its reactivity.

Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions, forming more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the methoxy group to a hydroxyl or carbonyl group.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the oxadiazole ring or other functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of hydroxyl, carbonyl, or reduced oxadiazole derivatives.

Scientific Research Applications

Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine: Research has shown that derivatives of this compound can exhibit pharmacological activities, making it a potential candidate for the development of new therapeutic agents.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromo and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity towards biological targets. The oxadiazole ring can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is its 3-bromo-4-methoxyphenyl substituent. Below is a comparison with analogous 1,2,4-oxadiazole-5-carboxylates:

Electronic and Steric Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The bromine in the target compound acts as an electron-withdrawing group, polarizing the aromatic ring and increasing electrophilicity at the oxadiazole core. This contrasts with electron-donating groups like methoxy () or tert-butyl (), which stabilize the ring via resonance or inductive effects . Sulfonyl groups (e.g., in ) introduce strong electron-withdrawing effects, enhancing reactivity toward nucleophiles but reducing solubility in nonpolar media .

Steric Hindrance :

Biological Activity

Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic organic compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds containing nitrogen and oxygen atoms. They are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific structure of this compound enhances its potential as a bioactive agent due to the presence of both bromo and methoxy substituents on the phenyl ring .

The mechanism of action for this compound involves its interaction with specific molecular targets. The compound can modulate enzyme activity and receptor interactions through hydrogen bonding and other non-covalent interactions. The bromo group may enhance binding affinity to certain biological targets due to its electron-withdrawing properties, while the methoxy group can affect solubility and membrane permeability .

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |

| Compound B | MCF7 (Breast) | 0.67 |

| Compound C | HCT-116 (Colon) | 0.80 |

| This compound | TBD | TBD |

These findings suggest that the compound may exhibit potent anticancer properties comparable to or exceeding those of established chemotherapeutic agents .

Antimicrobial Activity

Oxadiazoles have also been explored for their antimicrobial properties. Studies indicate that certain derivatives possess activity against a range of pathogens, including bacteria and fungi. The presence of halogen atoms such as bromine can enhance antimicrobial efficacy by disrupting microbial cell membranes or interfering with metabolic pathways .

Case Studies

- Anticancer Screening : A study conducted by Zhang et al. synthesized various oxadiazole derivatives and screened them against multiple cancer cell lines using TRAP PCR-ELISA assays. The results indicated that compounds with similar structures to this compound exhibited IC50 values significantly lower than those of standard treatments like staurosporine .

- Antimicrobial Evaluation : Research into the antimicrobial activity of oxadiazoles has demonstrated that these compounds can inhibit the growth of drug-resistant strains of bacteria. Compounds derived from the oxadiazole scaffold showed promising results in inhibiting bacterial growth in vitro .

Comparative Analysis

When compared to other oxadiazole derivatives:

| Compound Name | Substituents | Biological Activity |

|---|---|---|

| This compound | Bromo & Methoxy | Anticancer & Antimicrobial |

| Ethyl 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate | Methoxy only | Reduced activity |

| Ethyl 3-(3-bromo-phenyl)-1,2,4-oxadiazole-5-carboxylate | Bromo only | Moderate activity |

The unique combination of substituents in this compound likely contributes to its enhanced biological activities compared to similar compounds .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing Ethyl 3-(3-bromo-4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via cyclization reactions involving precursors such as brominated aryl nitriles and hydroxylamine derivatives. Key steps include:

- Cyclocondensation : Reacting 3-bromo-4-methoxybenzamide derivatives with ethyl chlorooxoacetate under basic conditions (e.g., NaHCO₃) to form the oxadiazole ring.

- Solvent Optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C improves yield by enhancing nucleophilic reactivity .

- Catalysis : Lewis acids like ZnCl₂ may accelerate ring closure, reducing side-product formation .

Q. Table 1. Representative Yields from Alternative Routes

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromo-4-methoxybenzonitrile | DMF | None | 62 | |

| Brominated aryl hydroxylamine | DMSO | ZnCl₂ | 78 |

Q. Q2. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and bromine positions). Discrepancies between predicted and observed coupling constants may arise from rotational isomerism; variable-temperature NMR resolves this .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 341.02 for C₁₂H₁₁BrN₂O₄) and detects halogen isotopes (²⁷Br/⁸¹Br) .

- X-ray Crystallography : Resolves ambiguities in stereoelectronic effects. For example, SHELX software refines torsional angles in the oxadiazole ring, confirming planarity .

Q. Q3. What safety precautions are essential when handling intermediates during synthesis?

Methodological Answer:

- Hazardous Intermediates : Brominated precursors may release HBr gas; use fume hoods and acid traps .

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and flame-resistant lab coats are mandatory.

- Waste Disposal : Halogenated byproducts require neutralization with NaHCO₃ before disposal .

Advanced Research Questions

Q. Q4. How can crystallographic data (e.g., from SHELX) elucidate non-covalent interactions in the solid state?

Methodological Answer:

- Hydrogen Bonding Networks : SHELXL refines hydrogen-bond parameters (e.g., D···A distances, angles) to map interactions between methoxy oxygen and adjacent aromatic protons .

- Hirschfeld Surface Analysis : Visualizes close contacts (e.g., Br···π interactions) contributing to crystal packing stability .

Q. Table 2. Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Br···O Distance (Å) | 3.12 |

| Torsion Angle (Oxadiazole) | 178.5° |

Q. Q5. What in vitro assays are suitable for evaluating biological activity, and how are false positives mitigated?

Methodological Answer:

- Enzyme Inhibition Assays : Target kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. Counter-screening against non-target kinases reduces off-target hits .

- Apoptosis Studies : Flow cytometry with Annexin V/PI staining distinguishes necrotic vs. apoptotic cells. Normalize data to cytotoxicity controls (e.g., cisplatin) .

Q. Q6. How are reaction mechanisms probed for intermediates in the oxadiazole ring formation?

Methodological Answer:

Q. Q7. How do researchers resolve contradictions between experimental and computational data (e.g., XRD vs. DFT)?

Methodological Answer:

Q. Q8. What strategies address low yields during purification of brominated derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.